
(Z)-2-Ethylidenebenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Ethylidenebenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethylidene group at the 2-position and a ketone group at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Ethylidenebenzofuran-3(2H)-one typically involves the condensation of salicylaldehyde with an appropriate acetyl compound under basic conditions. One common method is the Claisen-Schmidt condensation, where salicylaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Ethylidenebenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Ethylidenebenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-2-Ethylidenebenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylbenzofuran: Lacks the ketone group at the 3-position.
3-Methylbenzofuran: Contains a methyl group instead of an ethylidene group.
Benzofuran-3(2H)-one: Lacks the ethylidene group at the 2-position.
Uniqueness
(Z)-2-Ethylidenebenzofuran-3(2H)-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2Z)-2-ethylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h2-6H,1H3/b8-2- |
InChI-Schlüssel |
RRDVOZXDENYOFP-WAPJZHGLSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)C2=CC=CC=C2O1 |
Kanonische SMILES |
CC=C1C(=O)C2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


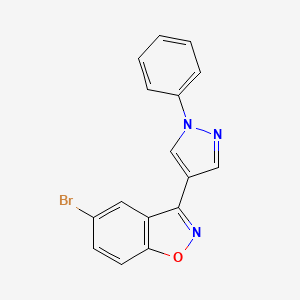
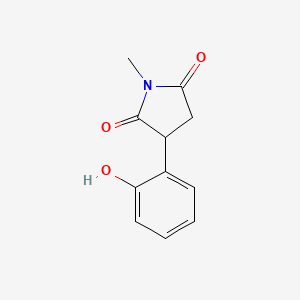

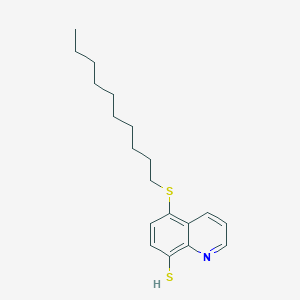
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
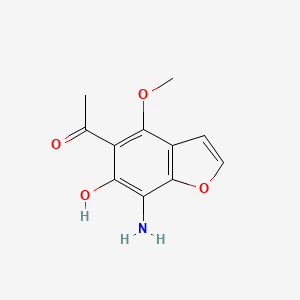
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

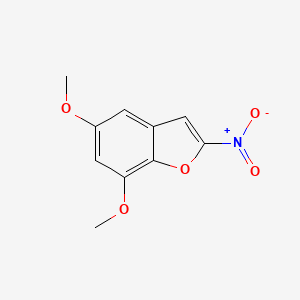
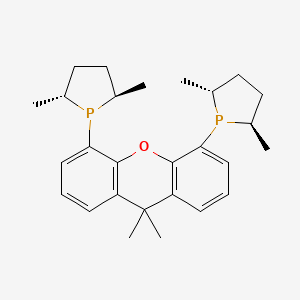
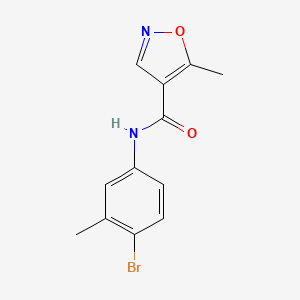

![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)

